molecular formula C14H17Cl B2989333 1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-25-2

1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2989333
CAS No.: 2287283-25-2
M. Wt: 220.74
InChI Key: HJGMGXIBVYKFIH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates .

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

Industrial production methods often employ continuous flow synthesis techniques to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .

Comparison with Similar Compounds

1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing compounds:

    Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Phenyl Ring-Containing Compounds: Phenyl rings are planar, whereas bicyclo[1.1.1]pentane scaffolds are three-dimensional.

The uniqueness of this compound lies in its ability to combine the properties of both bicyclo[1.1.1]pentane and chloromethyl groups, offering a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

1-(chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-10-4-3-5-11(2)12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMGXIBVYKFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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